molecular formula C15H14O B14128375 3-(Cyclohex-3-en-1-yl)-1-phenylprop-2-yn-1-one

3-(Cyclohex-3-en-1-yl)-1-phenylprop-2-yn-1-one

Cat. No.: B14128375
M. Wt: 210.27 g/mol
InChI Key: LASNMQRDOAOLTF-UHFFFAOYSA-N
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Description

3-(1-Cyclohexen-1-yl)-1-phenyl-2-propyn-1-one is an organic compound that features a cyclohexene ring, a phenyl group, and a propynone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Cyclohexen-1-yl)-1-phenyl-2-propyn-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexenone with phenylacetylene under basic conditions. The reaction typically requires a palladium catalyst and a base such as potassium carbonate. The reaction proceeds through a series of steps including the formation of an intermediate enolate, followed by coupling with phenylacetylene to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Cyclohexen-1-yl)-1-phenyl-2-propyn-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl and cyclohexenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(1-Cyclohexen-1-yl)-1-phenyl-2-propyn-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Cyclohexen-1-yl)-1-phenyl-2-propyn-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: A related compound with a similar cyclohexene ring structure.

    Phenylacetylene: Shares the phenyl and acetylene moieties.

    Cyclohexylbenzene: Contains both cyclohexyl and phenyl groups.

Uniqueness

3-(1-Cyclohexen-1-yl)-1-phenyl-2-propyn-1-one is unique due to its combination of a cyclohexene ring, phenyl group, and propynone moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

3-cyclohex-3-en-1-yl-1-phenylprop-2-yn-1-one

InChI

InChI=1S/C15H14O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-3,5-6,9-10,13H,4,7-8H2

InChI Key

LASNMQRDOAOLTF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C#CC(=O)C2=CC=CC=C2

Origin of Product

United States

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